physical and chemical properties of 3-(chlorosulfonyl)-5-methylbenzoic acid
physical and chemical properties of 3-(chlorosulfonyl)-5-methylbenzoic acid
An In-depth Technical Guide to the Physical and Chemical Properties of 3-(Chlorosulfonyl)-5-methylbenzoic Acid for Advanced Research Applications
Executive Summary
3-(Chlorosulfonyl)-5-methylbenzoic acid is a bifunctional aromatic compound of significant interest to researchers in organic synthesis and medicinal chemistry. Possessing both a highly reactive sulfonyl chloride and a versatile carboxylic acid moiety, it serves as a crucial building block for creating complex molecular architectures. Its primary utility lies in the synthesis of sulfonamides, a privileged scaffold in drug discovery, and its application as a derivatizing agent in advanced analytical techniques. This guide provides a comprehensive overview of its physicochemical properties, core reactivity, synthetic protocols, and safe handling procedures, grounded in authoritative references to empower researchers in their scientific endeavors.
Molecular Structure and Physicochemical Properties
3-(Chlorosulfonyl)-5-methylbenzoic acid (CAS RN: 191483-49-5) is a substituted aromatic compound. The strategic placement of the electron-withdrawing chlorosulfonyl and carboxylic acid groups, combined with the electron-donating methyl group, dictates its unique reactivity profile. The chlorosulfonyl group is located at the 3-position, and the methyl group is at the 5-position relative to the carboxylic acid.
Table 1: Physicochemical Properties of 3-(Chlorosulfonyl)-5-methylbenzoic Acid
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇ClO₄S | [1][2] |
| Molecular Weight | 234.65 g/mol | [2] |
| CAS Number | 191483-49-5 | [2][3] |
| Appearance | White to off-white or brown solid/powder | [4][5] |
| Melting Point | Data not available; related compound 3-(chlorosulfonyl)benzoic acid melts at 128-130 °C. | [5] |
| Solubility | Soluble in polar organic solvents; reacts with protic solvents like water and alcohols. | [4] |
| SMILES | Cc1cc(cc(c1)S(Cl)(=O)=O)C(O)=O | [2] |
| InChI Key | ROAXDYSMBVWWDR-UHFFFAOYSA-N | [1][2] |
Core Reactivity and Mechanistic Insights
The chemical behavior of 3-(chlorosulfonyl)-5-methylbenzoic acid is dominated by the distinct reactivity of its two functional groups. This bifunctionality allows for sequential or orthogonal chemical modifications, making it a highly valuable synthetic intermediate.
The Sulfonyl Chloride Moiety: An Electrophilic Hub
The sulfonyl chloride group is a powerful electrophile.[6] The sulfur atom is rendered highly electron-deficient by three electronegative atoms (two oxygens and one chlorine), making it susceptible to attack by a wide range of nucleophiles. The chloride ion is an excellent leaving group, facilitating these substitution reactions.[6]
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Sulfonamide Synthesis: This is the most prominent reaction of sulfonyl chlorides. The reaction with primary or secondary amines, typically in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct, yields stable sulfonamides. This transformation is fundamental in medicinal chemistry, as the sulfonamide functional group is a key component in numerous therapeutic agents.[6][7]
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Sulfonate Ester Synthesis: In a similar fashion, reaction with alcohols or phenols yields sulfonate esters. This reaction is often performed at cooler temperatures to control exothermicity.[6]
The Carboxylic Acid Moiety: A Versatile Handle
The carboxylic acid group offers a secondary site for chemical modification. It can undergo a variety of classical transformations:
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Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) or via an activated intermediate (e.g., using thionyl chloride followed by an alcohol) yields the corresponding ester.[8]
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Amidation: Activation of the carboxylic acid (e.g., to an acyl chloride) followed by reaction with an amine produces an amide, providing an alternative linkage to the sulfonamide bond.
Synthesis and Characterization
The most direct and common method for preparing aryl sulfonyl chlorides is through the electrophilic aromatic substitution reaction known as chlorosulfonation.
Primary Synthetic Route: Chlorosulfonation of 3-Methylbenzoic Acid
This procedure involves the direct reaction of 3-methylbenzoic acid with an excess of chlorosulfonic acid. The choice of this reagent is critical as it serves as both the sulfonating agent and the solvent.
Experimental Protocol: Chlorosulfonation
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Reaction Setup: In a fume hood, equip a round-bottomed flask with a magnetic stirrer and a gas outlet connected to a trap for HCl gas.
-
Reagent Addition: Charge the flask with freshly distilled chlorosulfonic acid (approx. 4-5 equivalents). Cool the flask in an ice-water bath to 10-15°C.[9]
-
Substrate Addition: Add 3-methylbenzoic acid (1 equivalent) portion-wise to the stirred chlorosulfonic acid, ensuring the temperature does not rise significantly. Vigorous evolution of HCl gas will be observed.[9]
-
Reaction: Once the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature, or gently heat to 50-60°C for 1-2 hours to ensure the reaction goes to completion.[9]
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Work-up (Quenching): This is the most hazardous step and must be performed with extreme caution. Slowly and carefully pour the reaction mixture onto a large amount of crushed ice with constant stirring.[9][10] This decomposes the excess chlorosulfonic acid and precipitates the solid product.
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Isolation and Purification: Collect the crude product by vacuum filtration, washing thoroughly with cold water to remove residual acids.[10] The product can be purified by recrystallization from a suitable solvent, such as a mixture of chlorinated solvents and hexanes.
Sources
- 1. PubChemLite - 3-(chlorosulfonyl)-5-methylbenzoic acid (C8H7ClO4S) [pubchemlite.lcsb.uni.lu]
- 2. 3-(chlorosulfonyl)-5-methylbenzoic acid | 191483-49-5 | Buy Now [molport.com]
- 3. nextsds.com [nextsds.com]
- 4. CAS 4025-64-3: 3-(Chlorosulfonyl)benzoic acid | CymitQuimica [cymitquimica.com]
- 5. chembk.com [chembk.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. methyl 3-(chlorosulfonyl)-4-methylbenzoate synthesis - chemicalbook [chemicalbook.com]
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